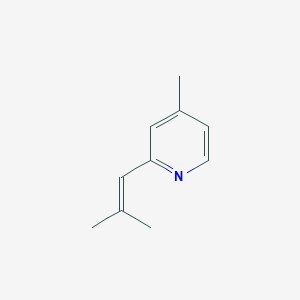
4-Methyl-2-(2-methylpropenyl)pyridine
Beschreibung
4-Methyl-2-(2-methylpropenyl)pyridine is a pyridine derivative characterized by a methyl group at the 4-position and a 2-methylpropenyl group at the 2-position. This compound has been identified as a volatile organic compound in rocket salad (Eruca sativa), where its concentration correlates with postharvest storage conditions .
Eigenschaften
CAS-Nummer |
104188-16-1 |
|---|---|
Molekularformel |
C10H13N |
Molekulargewicht |
147.22 g/mol |
IUPAC-Name |
4-methyl-2-(2-methylprop-1-enyl)pyridine |
InChI |
InChI=1S/C10H13N/c1-8(2)6-10-7-9(3)4-5-11-10/h4-7H,1-3H3 |
InChI-Schlüssel |
PPSYASYDDAKJPW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)C=C(C)C |
Kanonische SMILES |
CC1=CC(=NC=C1)C=C(C)C |
Andere CAS-Nummern |
85665-89-0 |
Synonyme |
Pyridine, 4-methyl-2-(2-methyl-1-propenyl)- (9CI) |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Comparison of Selected Pyridine Derivatives
*Calculated based on structural formula.
Key Observations :
- Steric Effects : Bulky substituents (e.g., m-tolyl in ) reduce molecular flexibility compared to linear groups like allyl.
- Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl in ) decrease pyridine ring basicity, while electron-donating groups (e.g., methyl in ) enhance it.
Physicochemical Properties
Table 3: Physicochemical Properties of Selected Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


